Cas no 428820-95-5 (3,5-Dinitrophenylboronic acid, pinacol ester)

3,5-Dinitrophenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis and cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The electron-withdrawing nitro groups enhance the reactivity of the boronic ester, facilitating efficient aryl-aryl bond formation. Its pinacol ester group improves stability, allowing for easier handling and storage compared to the free boronic acid. This compound is valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. The crystalline solid form ensures consistent purity and performance in synthetic applications. Its compatibility with various reaction conditions makes it a versatile intermediate in complex molecular constructions.
3,5-Dinitrophenylboronic acid, pinacol ester structure
428820-95-5 structure
Product Name:3,5-Dinitrophenylboronic acid, pinacol ester
CAS No:428820-95-5
MF:C12H15BN2O6
MW:294.068303346634
MDL:MFCD11504965
CID:828948
PubChem ID:354335046
Update Time:2025-10-29

3,5-Dinitrophenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3,5-DINITROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3-Dinitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,5-Dinitrophenylboronic acid pinacol ester
    • SFFDLKOCTJMCCJ-UHFFFAOYSA-N
    • OR361177
    • AX8209535
    • D5431
    • 2-(3,5-Dinitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • SCHEMBL1572672
    • 428820-95-5
    • XH0393
    • AS-71177
    • 3,5-Dinitrophenylboronic acid,pinacol ester
    • T70913
    • DTXSID00674861
    • MFCD11504965
    • AKOS022173337
    • CS-0130625
    • 3,5-Dinitrophenylboronic acid, pinacol ester
    • MDL: MFCD11504965
    • Inchi: 1S/C12H15BN2O6/c1-11(2)12(3,4)21-13(20-11)8-5-9(14(16)17)7-10(6-8)15(18)19/h5-7H,1-4H3
    • InChI Key: SFFDLKOCTJMCCJ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C=C(C=2)[N+](=O)[O-])[N+](=O)[O-])OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 294.10200
  • Monoisotopic Mass: 294.1023164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110

Experimental Properties

  • Melting Point: 147.0 to 151.0 deg-C
  • PSA: 110.10000
  • LogP: 2.84860

3,5-Dinitrophenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,5-Dinitrophenylboronic acid, pinacol ester Pricemore >>

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3,5-Dinitrophenylboronic acid, pinacol ester Production Method

3,5-Dinitrophenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:428820-95-5)3,5-Dinitrophenylboronic acid, pinacol ester
Order Number:A1037898
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:02
Price ($):318.0
Email:sales@amadischem.com

Additional information on 3,5-Dinitrophenylboronic acid, pinacol ester

Introduction to 3,5-Dinitrophenylboronic acid, pinacol ester (CAS No. 428820-95-5)

3,5-Dinitrophenylboronic acid, pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 428820-95-5, is a specialized organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various boronic acid derivatives, which are widely utilized in drug development, particularly in the design of targeted therapeutics and diagnostic agents.

The structure of 3,5-Dinitrophenylboronic acid, pinacol ester consists of a phenyl ring substituted with two nitro groups at the 3- and 5-positions, further functionalized with a boronic acid group linked to a pinacol moiety. The presence of the nitro groups enhances the electrophilicity of the boronic acid moiety, making it highly reactive in various organic transformations. This reactivity is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl structures found in numerous pharmacologically active compounds.

In recent years, 3,5-Dinitrophenylboronic acid, pinacol ester has been extensively studied for its role in therapeutic applications. Boronic acids are known for their ability to form reversible covalent bonds with biological molecules, particularly with sugars and glycoproteins. This property has been leveraged in the development of drugs that target bacterial infections and cancer. For instance, derivatives of boronic acids have shown promise as inhibitors of enzymes such as glycosidases and kinases, which are essential in bacterial pathogenesis and cancer cell proliferation.

One of the most notable applications of 3,5-Dinitrophenylboronic acid, pinacol ester is in the field of carbohydrate chemistry. Boronic esters derived from this compound have been used to synthesize complex carbohydrate structures that mimic natural glycoproteins. These synthetic glycoproteins are invaluable tools in understanding biological recognition processes and have potential applications in vaccine development and immunotherapy. The nitro groups in the phenyl ring also facilitate further chemical modifications, allowing for the creation of diverse derivatives with tailored biological activities.

Advances in computational chemistry and molecular modeling have further highlighted the significance of 3,5-Dinitrophenylboronic acid, pinacol ester. These computational methods enable researchers to predict the binding affinity and interaction patterns of boronic acid derivatives with biological targets. Such predictions are critical for optimizing drug candidates before they enter clinical trials. The high reactivity and versatility of this compound make it an indispensable tool in medicinal chemistry laboratories worldwide.

The synthesis of 3,5-Dinitrophenylboronic acid, pinacol ester typically involves multi-step organic reactions starting from nitrobenzene derivatives. The process often includes halogenation followed by borylation and subsequent esterification to introduce the pinacol group. Recent improvements in synthetic methodologies have focused on enhancing yield and purity while minimizing side reactions. These advancements ensure that researchers have access to high-quality starting materials for their investigations.

In conclusion, 3,5-Dinitrophenylboronic acid, pinacol ester (CAS No. 428820-95-5) is a versatile and highly reactive organoboron compound with broad applications in pharmaceutical research and chemical biology. Its unique structural features make it an essential intermediate for synthesizing biologically active molecules that target various diseases. As research continues to uncover new therapeutic possibilities, compounds like 3,5-Dinitrophenylboronic acid, pinacol ester will remain at the forefront of drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:428820-95-5)3,5-Dinitrophenylboronic acid, pinacol ester
A1037898
Purity:99%
Quantity:1g
Price ($):318.0
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